1-Anthraquinonesulfonic acid

Description

Historical Context of Anthraquinone (B42736) Chemistry and Sulfonation

The journey of anthraquinone chemistry began in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first synthesized the red dye alizarin (B75676) from anthracene, a component of coal tar. wikipedia.org This discovery not only paved the way for the industrial production of alizarin but also ignited widespread research into anthraquinone and its derivatives. wikipedia.org A new era in this field emerged in 1901, leading to the development of a wide array of anthraquinone dyes. scribd.com

The sulfonation of anthraquinone, a key process in the synthesis of many derivatives, became a focal point of this research. The introduction of a sulfonic acid group (-SO3H) into the anthraquinone structure enhances its water solubility, a crucial property for many of its applications, particularly in the dye industry. solubilityofthings.com The synthesis of 1-anthraquinonesulfonic acid typically involves the sulfonation of anthraquinone using fuming sulfuric acid. chemicalbook.comwikipedia.org The position of the sulfonic acid group on the anthraquinone ring significantly influences the compound's chemical properties and reactivity. Specifically, sulfonation at the alpha (α) position, which includes the 1, 4, 5, and 8 positions, is a reversible reaction. wikipedia.org

A common method for preparing the potassium salt of this compound, known as "diamant salt," involves sulfonation in the presence of a mercury catalyst. chemicalbook.com After the reaction, the unreacted anthraquinone is recovered, and the mercury is precipitated, allowing for the isolation of the desired product. chemicalbook.com

Significance of this compound in Scientific Disciplines

The importance of this compound and its derivatives extends across various scientific fields, primarily due to its role as a key intermediate in the synthesis of a vast number of dyes and pigments. solubilityofthings.comwikipedia.org The sulfonic acid group can be readily replaced by other functional groups like amino, alkylamino, hydroxy, and alkoxy groups, opening up pathways to a wide spectrum of colored compounds. wikipedia.org

Key Applications and Research Areas:

Dye Synthesis: this compound is a fundamental precursor for many anthraquinone dyes. wikipedia.org For instance, it is a starting material for producing 1-aminoanthraquinone, which is then used to create important intermediates like bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.orgresearchgate.net Bromamic acid is crucial for synthesizing a variety of vibrant blue acid dyes. wikipedia.org

Materials Science: The fluorescent properties of anthraquinone derivatives make them valuable in the development of novel materials. solubilityofthings.com Research is ongoing to explore their potential in areas such as organic electronics. cymitquimica.com

Biological Research: The fluorescent nature of these compounds also lends them to applications in biological imaging, where they can be used to track biological molecules and cellular processes. solubilityofthings.com

Environmental Chemistry: Some anthraquinone derivatives are being investigated for their potential environmental impact, leading to research on their degradation and persistence in ecosystems. solubilityofthings.com Studies have also explored the use of sulfonated anthraquinones in anaerobic biotransformation processes for environmental remediation. researchgate.net

Energy Storage: In the field of energy, sulfonated anthraquinones are being explored as promising electroactive molecules for redox-flow batteries. orscience.rumdpi.com The ability to tune the reduction potential by altering the number and position of sulfonic acid groups is a key area of investigation. harvard.edu

Current Research Trends and Future Directions for this compound

Current research on this compound and its derivatives is focused on several key areas, driven by the need for more efficient, sustainable, and high-performance materials.

Emerging Trends:

Sustainable Manufacturing: There is a growing emphasis on developing environmentally friendly production methods for anthraquinone derivatives, aiming to reduce the carbon footprint and minimize the use of hazardous materials like mercury catalysts. datainsightsmarket.com

High-Performance Dyes: The demand for dyes with enhanced properties, such as superior colorfastness and brightness, continues to drive innovation in dye chemistry. datainsightsmarket.com

Advanced Materials: Researchers are actively exploring the use of sulfonated anthraquinones in advanced materials. For example, the potassium salt of anthraquinone-1,8-disulfonate has been used as an interfacial modifier to improve the efficiency and stability of perovskite solar cells. researchgate.net

Redox-Flow Batteries: A significant area of research is the development of anthraquinone-based electrolytes for aqueous organic redox-flow batteries. orscience.rumdpi.com Studies are focused on improving the solubility, stability, and electrochemical performance of these compounds. orscience.rumdpi.comharvard.edu

Biocidal Applications: The potential of anthraquinone derivatives as inhibitors of sulfate-reducing bacteria is also being investigated, which could have applications in various industrial settings to prevent hydrogen sulfide (B99878) pollution. google.comgoogle.com

Future research will likely continue to build on these trends, with a particular focus on optimizing the synthesis of this compound to be more cost-effective and environmentally benign. Furthermore, the unique properties of this compound will undoubtedly lead to its application in new and innovative technologies.

| Property | Value |

| Molecular Formula | C14H8O5S |

| CAS Number | 82-47-3 |

| IUPAC Name | 9,10-dioxoanthracene-1-sulfonic acid |

| Molar Mass | 288.27 g/mol |

| Appearance | Pale yellow to brown crystalline powder |

| Solubility | Soluble in water |

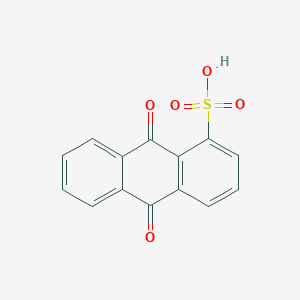

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9,10-dioxoanthracene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJIPIAHCFBEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38641-06-4 (potassium salt) | |

| Record name | Anthraquinone sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8058877 | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-49-5, 30637-95-7 | |

| Record name | 9,10-Dihydro-9,10-dioxo-1-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone 1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ANTHRAQUINONESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FW580K11J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of 1 Anthraquinonesulfonic Acid

Traditional Synthesis Routes for Anthraquinonesulfonic Acids

The primary traditional method for producing anthraquinonesulfonic acids is through the direct sulfonation of anthraquinone (B42736). This electrophilic substitution reaction is highly regioselective, with the position of the sulfonic acid group being controlled by the presence or absence of a specific catalyst.

Sulfonation of Anthraquinone

The sulfonation of anthraquinone is typically carried out using fuming sulfuric acid (oleum) as both the solvent and the sulfonating agent. google.com In the absence of a catalyst, the reaction almost exclusively yields beta-isomers, such as 2-anthraquinonesulfonic acid and the corresponding 2,6- and 2,7-disulfonic acids. google.com However, for the targeted synthesis of 1-anthraquinonesulfonic acid (the alpha-isomer), the addition of a mercury-based catalyst is essential. google.com

The discovery that mercuric salts catalyze the sulfonation of anthraquinone primarily at the alpha-position (positions 1, 4, 5, or 8) was a pivotal development for the synthesis of α-sulfonates. google.comorgsyn.org While the precise mechanism is complex, it is understood that mercury forms a compound with anthraquinone, directing the incoming electrophile (SO₃) to the alpha position. googleapis.com This catalytic action effectively reverses the natural regioselectivity of the reaction, which would otherwise favor the beta-position. google.com The amount of mercury salt used is typically small, often corresponding to the limit of its solubility in the acid medium. orgsyn.org This is sufficient to ensure that very little of the β-acid is formed. orgsyn.org

Achieving a high yield of the desired monosulfonated product, this compound, requires careful control of reaction conditions to favor its formation over di- or polysulfonated byproducts. Key parameters include temperature, reaction time, and the concentration of oleum.

One established procedure involves heating anthraquinone with 19–22% oleum in the presence of yellow mercuric oxide. orgsyn.org The reaction is typically conducted at a temperature of 147–152°C for a duration of 45 to 60 minutes. orgsyn.org These specific conditions are chosen to produce the α-monosulfonate in a high state of purity, although this comes at the expense of a complete conversion of the starting anthraquinone. orgsyn.org The unreacted anthraquinone can be recovered and reused. orgsyn.org

| Parameter | Value | Source |

| Reagent | Anthraquinone | orgsyn.org |

| Sulfonating Agent | 19–22% Oleum | orgsyn.org |

| Catalyst | Yellow Mercuric Oxide | orgsyn.org |

| Temperature | 147–152°C | orgsyn.org |

| Reaction Time | 45–60 minutes | orgsyn.org |

| Yield (based on converted anthraquinone) | 77–86% | orgsyn.org |

This table presents typical reaction conditions for the selective monosulfonation of anthraquinone to yield the 1-sulfonic acid derivative.

The formation of disulfonic acids, such as anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid, is a common side reaction during the synthesis of the monosulfonate. google.comorgsyn.org The extent of this over-sulfonation is highly dependent on the reaction conditions.

To minimize the formation of these disulfonic acids, milder reaction conditions are employed. Conducting the sulfonation at a lower temperature and using a smaller excess of oleum significantly reduces the rate of the second sulfonation step. orgsyn.org The conditions specified in the optimized procedure for monosulfonation are designed with this principle in mind. orgsyn.org If a higher conversion of anthraquinone is attempted by increasing the temperature or the amount of oleum, a considerable increase in the formation of disulfonic acids is observed. orgsyn.org When recovering the product as its potassium salt, cooling the mixture to a specific temperature (e.g., 60°C) can help keep the more soluble disulfonates in the mother liquor, thus aiding in the purification of the desired α-monosulfonate. orgsyn.org

Novel and Green Synthesis Approaches for this compound and Derivatives

Concerns over the environmental impact of traditional synthesis methods, particularly the use of mercury catalysts, have driven research into more sustainable and "green" alternatives. chempedia.info

Environmentally Benign Synthetic Pathways

A significant advancement in reducing the environmental footprint of this compound synthesis is the use of liquid sulfur dioxide (SO₂) as a solvent. google.com This process still utilizes a mercury catalyst to ensure alpha-selectivity but offers substantial environmental advantages over the conventional oleum-based method. google.com

In this approach, anthraquinone is reacted with a sulfur trioxide source (such as SO₃ or oleum) in a liquid sulfur dioxide solvent. google.com The reaction is conducted under pressure to maintain the SO₂ in its liquid state, typically at temperatures between 60°C and 160°C for 1 to 20 hours. google.com A major benefit of this method is the simplified recovery and recycling of the mercury catalyst. After the reaction, the sulfur dioxide solvent is vaporized, and the mercury catalyst can be recovered as a solid precipitate with the unreacted anthraquinone. google.com

This process significantly reduces both sulfuric acid and mercury pollution. google.com The final product, after being isolated as an alkali metal salt, contains substantially lower levels of mercury contamination (e.g., around 92 ppm) compared to products from traditional oleum sulfonation, which can contain 2700 to 4000 ppm of mercury. google.com

| Parameter | Value | Source |

| Solvent | Liquid Sulfur Dioxide (SO₂) | google.com |

| Sulfonating Agent | Sulfur Trioxide (SO₃) or Oleum | google.com |

| Catalyst | Mercuric Sulfate (B86663) (HgSO₄) | google.com |

| Temperature | 60°C – 160°C (110°C – 130°C preferred) | google.com |

| Reaction Time | 1 – 20 hours (1 – 6 hours preferred) | google.com |

| Mercury in Product | ~92 ppm | google.com |

| Mercury in Conventional Product | 2700 - 4000 ppm | google.com |

This table outlines the conditions for a greener synthesis of this compound using a liquid sulfur dioxide solvent system, highlighting the significant reduction in mercury contamination in the final product.

Chemo- and Regioselective Reduction Methods

The chemo- and regioselective reduction of anthraquinone derivatives is a critical step in the synthesis of amino-substituted compounds, which are precursors to this compound derivatives. A notable example is the highly chemo- and regioselective reduction of 1-nitro anthraquinone to form 1-amino anthraquinone. This process can be effectively carried out using sodium hydrosulfide (NaHS) in water under mild conditions. This method is recognized for being clean, operationally simple, and having an easy work-up, making it suitable for industrial-scale production. The selectivity of this reduction is crucial as it targets the nitro group without affecting the anthraquinone core, ensuring the desired isomer is produced for subsequent reactions.

Microwave-Catalyzed Reactions in Derivatives Synthesis

Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering numerous advantages over conventional heating methods. This technology is applicable to the synthesis of anthraquinone derivatives, providing a faster, more efficient, and environmentally friendly approach. rasayanjournal.co.in Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to drastically reduced reaction times, often from hours to minutes. rasayanjournal.co.in

Key benefits of microwave-catalyzed reactions in the synthesis of this compound derivatives include:

One-pot synthesis: Simplifying the experimental setup and reducing the need for isolating intermediates.

Solvent-free conditions: Reducing the use of hazardous organic solvents, which aligns with the principles of green chemistry. rasayanjournal.co.in

Higher yields and purity: The precise temperature control can minimize the formation of by-products.

While specific examples detailing the microwave-assisted synthesis of this compound or its direct derivatives are not extensively documented, the general success of this technology in synthesizing other anthraquinone compounds suggests its high potential for application in these processes. rasayanjournal.co.in

Synthesis of Key Intermediates for this compound Derivatives

Preparation of 1-Aminoanthraquinone Derivatives

1-Aminoanthraquinone is a vital intermediate in the synthesis of many anthraquinone-based dyes and pigments. nih.gov Traditionally, its preparation involved the sulfonation of anthraquinone with oleum in the presence of mercury to produce anthraquinone-1-sulfonic acid, which was then reacted with ammonia (B1221849). However, due to the toxicity of mercury, this method has been largely replaced.

A more contemporary and environmentally conscious approach involves the direct nitration of anthraquinone to yield 1-nitroanthraquinone, followed by a reduction step to produce 1-aminoanthraquinone. Unfortunately, direct nitration often results in a mixture of 1-, 2-, and dinitroanthraquinones, which necessitates purification of the subsequent aminoanthraquinone mixture.

Synthesis of Bromamine Acid (1-Amino-4-bromo-2-anthraquinonesulfonic acid)

Bromamine acid (1-amino-4-bromo-2-anthraquinonesulfonic acid) is a crucial intermediate for a wide range of acid dyes. nih.govresearchgate.net Its synthesis is a multi-step process that begins with anthraquinone.

The direct synthesis of Bromamine acid from anthraquinone involves a sequence of four key reactions:

Nitration: Anthraquinone is first nitrated to produce 1-nitroanthraquinone.

Reduction: The 1-nitroanthraquinone is then reduced to 1-aminoanthraquinone.

Sulfonation: The 1-aminoanthraquinone undergoes sulfonation to yield 1-aminoanthraquinone-2-sulfonic acid. google.com

Bromination: Finally, the 1-aminoanthraquinone-2-sulfonic acid is brominated to produce Bromamine acid. google.com

This process can be carried out in a "one-pot" manner to some extent, where 1-aminoanthraquinone is heated with oleum for sulfonation, and then bromine is added to the same reaction mixture to achieve bromination. google.com

A significant challenge in the synthesis of Bromamine acid is the formation of by-products during the nitration of anthraquinone, particularly dinitroanthraquinones, which are difficult to separate. researchgate.net Research has shown that controlling the extent of the nitration reaction is key to minimizing these unwanted side products.

| Reaction Step | Reactants | Product | Key Optimization |

| Nitration | Anthraquinone, Nitrating Agent | 1-Nitroanthraquinone | Stop reaction at 35-45% conversion to minimize by-products. |

| Reduction | 1-Nitroanthraquinone, Reducing Agent (e.g., NaHS) | 1-Aminoanthraquinone | Chemo- and regioselective reduction. |

| Sulfonation | 1-Aminoanthraquinone, Oleum or Chlorosulfonic Acid | 1-Aminoanthraquinone-2-sulfonic acid | Controlled temperature and reaction time. |

| Bromination | 1-Aminoanthraquinone-2-sulfonic acid, Bromine | Bromamine acid | Precise stoichiometry to avoid di-bromination. |

Formation of Other Substituted Anthraquinonesulfonic Acids (e.g., nitro- and amino-derivatives)

The introduction of nitro and amino groups to the anthraquinone sulfonic acid core is a pivotal step in the synthesis of a wide array of dyes and functional materials. These substituents dramatically influence the chemical and spectral properties of the resulting compounds. The synthesis of these derivatives is often achieved through nitration followed by reduction, or through direct amination or nucleophilic substitution reactions.

Nitro-derivatives

The direct nitration of anthraquinone sulfonic acids can lead to various isomers. The purification of these nitro-substituted compounds is crucial for subsequent reactions. For instance, crude 1-nitro-anthraquinone-β-sulphonic acid can be purified by crystallization from sulfuric acid at concentrations below 50%. In a typical process, the crude acid is slurried with water and added to a sulfuric acid solution, heated, and then treated with a solution of anhydrous sodium sulphate to precipitate the purified sodium salt of the nitro-anthraquinone-sulphonic acid upon cooling. google.com

Amino-derivatives

Aminoanthraquinonesulfonic acids are key intermediates in the manufacturing of anthraquinone dyes. wikipedia.org One of the most important intermediates is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is synthesized from 1-aminoanthraquinone. wikipedia.org This compound serves as a precursor for a variety of brightly colored dyes by substituting the bromine atom with an aliphatic or aromatic amine. wikipedia.org

The synthesis of amino derivatives can be achieved through various methods, including the ammonolysis of nitroanthraquinones. mdpi.com For example, 1-aminoanthraquinone can be synthesized from 1-nitroanthraquinone at high temperatures using a continuous-flow method. mdpi.com

A solid-phase synthesis method for 1-aminoanthraquinone-2-sulfonic acid has been developed to improve upon traditional sulfuric acid methods. This process involves the reaction of 1-aminoanthraquinone with sulfuric acid to form a sulfate solid, which is then heated to induce a transposition reaction, yielding the final product with high purity and yield. google.com

Furthermore, substituted aminoanthraquinones can be synthesized via nucleophilic substitution of bromine in compounds like 1-amino-4-bromo-9,10-anthraquinones. nih.gov For instance, reacting bromaminic acid with an amine in an aqueous medium in the presence of copper(II) and iron(II) salts can yield the corresponding 4-substituted-1-aminoanthraquinone-2-sulfonic acid. nih.gov

Two anthraquinone derivatives with amino acid functional groups have been synthesized through methods such as the amide condensation reaction of carboxyl anthraquinone with amino acids or the coupling reaction of halogenated anthraquinone with an amine. sylzyhg.com

The following table summarizes the synthesis of various substituted anthraquinonesulfonic acids:

| Product | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

| 1-Aminoanthraquinone-2-sulfonic acid | 1-Aminoanthraquinone, Sulfuric acid | Solid-phase reaction, 150-250 °C | High | google.com |

| 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | Bromaminic acid, 2-Aminoethanol | Aqueous medium, Copper(II) sulfate, Iron(II) sulfate, 90 °C | 96% | nih.gov |

| 1-Nitro-anthraquinone-β-sulphonic acid (purified) | Crude 1-nitro-anthraquinone-β-sulphonic acid | Sulfuric acid (<50%), Anhydrous sodium sulphate | Not specified | google.com |

| 1-Aminoanthraquinone | 1-Nitroanthraquinone, Aqueous ammonia | Continuous-flow method, 213 °C | ~88% | mdpi.com |

| 1-Amino-4-(3'-amino-4'-hydroxyphenylsulfonamido)-anthraquinone-2-sulfonic acid sodium salt | Bromaminic acid sodium salt, 3-Amino-4-hydroxy-phenylsulfonamide | Aqueous sodium carbonate, Copper(II) sulfate, L-ascorbic acid, 70 °C | 34% | googleapis.com |

| 1-Amino-4-(4'-methylphenylsulfonamido)-anthraquinone-2-sulfonic acid sodium salt | Bromaminic acid sodium salt, 4-Methyl-phenylsulfonamide | Aqueous sodium carbonate, Copper(II) sulfate, L-ascorbic acid, 70 °C | 99% | googleapis.com |

Spectroscopic and Analytical Characterization of 1 Anthraquinonesulfonic Acid

Fluorescence Spectroscopy of 1-Anthraquinonesulfonic Acid

This compound, also known as 9,10-dioxoanthracene-1-sulfonic acid, exhibits fluorescent properties that make it a valuable compound for analysis using fluorescence spectroscopy. solubilityofthings.com This technique provides insights into the molecule's behavior and its interactions with its environment.

Applications in Studying Molecular Interactions and Dynamics

The inherent fluorescence of this compound is harnessed by researchers to investigate molecular-level interactions and dynamics. solubilityofthings.com Its fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of other molecules, making it a sensitive probe for studying these phenomena. This property is particularly useful in biological imaging, where it can aid in the tracking of biological molecules and cellular processes. solubilityofthings.com

Spectrophotometric Methods for this compound Quantification

Spectrophotometry offers a reliable and accessible method for the quantification of this compound, often involving chemical derivatization to produce a colored compound suitable for analysis.

Azo Dye Formation for Spectrophotometric Analysis of Sulfonates

A common spectrophotometric method for the analysis of sulfonic acids involves their conversion to phenols, which can then react with a diazotized amine to form a highly colored azo dye. lookchem.com The concentration of this resulting dye is measured using visible spectrophotometry. lookchem.com This method typically involves an initial alkali fusion step at high temperatures (e.g., 360°C with potassium hydroxide) to convert the sulfonate to a phenol (B47542). lookchem.com Reagents such as diazotized sulfanilic acid have been effectively used for the quantitative analysis of the resulting phenols. lookchem.com This technique is sensitive, with a detection limit of approximately 1 µmole of phenol per liter of solution. lookchem.com

Techniques for Separation from Complex Matrices (e.g., pulping liquors)

In industrial settings like kraft pulping, it is essential to separate anthraquinone (B42736) and its derivatives from complex matrices such as pulping liquors for accurate quantification. A spectroscopic technique has been developed to determine anthraquinone (AQ) in these liquors by effectively separating it from dissolved lignin (B12514952). researchgate.net This method utilizes a flow analysis system with a membrane interface. researchgate.net The anthraquinone that passes through the membrane is reduced to its hydroquinone (B1673460) form (AHQ), which has a distinct absorption in the visible range, while the spectral interference from lignin is minimal. researchgate.net This allows for the quantification of anthraquinone even in lignin-enriched solutions. researchgate.net

Chromatographic Techniques in this compound Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the detailed analysis of this compound, providing high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and By-product Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the presence of by-products from its synthesis. For instance, in the synthesis of 2-anthraquinonesulfonic acid, HPLC with UV detection at 254 nm is used to validate purity. Similarly, HPLC is employed to analyze the purity of various anthraquinone derivatives, often in conjunction with mass spectrometry (LC-MS) for definitive identification of compounds. nih.gov This method allows for the separation and quantification of the main compound from related substances and impurities, which is critical for quality control in industrial production. tcichemicals.com For example, the analysis of anthraquinone-2,6-disulfonic acid disodium (B8443419) salt is performed using HPLC to ensure a purity of over 98.0%. tcichemicals.com

| Analytical Technique | Application | Key Features |

| Fluorescence Spectroscopy | Studying molecular interactions and dynamics. | Utilizes the inherent fluorescence of the compound. Sensitive to environmental changes. |

| Spectrophotometry (Azo Dye Formation) | Quantification of sulfonates. | Involves conversion to a colored azo dye. High sensitivity. |

| Membrane Separation-Spectrophotometry | Quantification in complex matrices (e.g., pulping liquors). | Separates the analyte from interfering substances like lignin. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and by-product monitoring. | High-resolution separation. Often coupled with UV or MS detection for identification and quantification. |

Capillary Electrophoresis and Micellar Electrokinetic Capillary Chromatography

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Capillary Chromatography (MEKC), are powerful techniques for the analysis of charged and neutral compounds, respectively.

Capillary Electrophoresis (CE) has proven effective in the analysis of anthraquinone derivatives. The fundamental principle of CE relies on the differential migration of charged analytes in an electric field. researchgate.net For instance, CE has been utilized to investigate anthraquinone derivatives as potential inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases). nih.gov In such studies, a fixed substrate concentration is used, and the test compounds are initially screened at a specific concentration to assess their inhibitory effects. nih.gov The versatility of CE extends to the separation of complex mixtures, such as those found in natural products. For example, High-Performance Capillary Electrophoresis (HPCE) has been successfully employed to separate the components of lac dye, which is composed of five different anthraquinone carboxylic acids. researchgate.net The optimization of electrophoresis conditions, including the composition and concentration of the electrophoresis buffer, is critical for achieving effective separation. researchgate.net

Micellar Electrokinetic Capillary Chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes by introducing micelles into the buffer solution. wikipedia.orgnih.gov These micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.orgnih.gov MEKC is particularly advantageous for analyzing mixtures containing both ionic and neutral species. nih.gov Sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant for creating the micellar phase. wikipedia.org The technique has been applied to the separation of various compounds, including a mixture containing this compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Anthraquinone Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used for the identification and quantification of volatile and semi-volatile organic compounds. While direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging without derivatization, the technique is widely applied to the analysis of related, more volatile anthraquinone compounds.

GC-MS has been successfully employed for the qualitative and quantitative analysis of various anthraquinones. For example, a GC-MS method was developed for the determination of four major anthraquinones in rhubarb: chrysophanol, physcion, aloe-emodin, and emodin. oup.comresearchgate.net In this method, the analytes were identified based on their retention times and mass spectra, and quantification was achieved using an internal standard. oup.comresearchgate.net The use of selected ion monitoring (SIM) mode in MS detection can significantly increase the sensitivity of the analysis. oup.com

Furthermore, GC-MS has been utilized to analyze the composition of industrial anthraquinone working solutions, identifying various degradation and intermediate products. chrom-china.com It has also been applied to the analysis of polyaromatic quinones in complex environmental matrices, where tandem mass spectrometry (GC/MS/MS) can enhance detection and identification by reducing matrix interferences. nih.gov Additionally, a high-temperature (HT) column GC-MS method has been developed for the determination of anthraquinone and its impurities in paper products. rsc.org

Other Advanced Analytical Techniques for this compound

Beyond the aforementioned techniques, other advanced analytical methods can be employed for the characterization of this compound. These techniques provide complementary information regarding the compound's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structural integrity of the molecule. Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups, such as the sulfonic acid group, which exhibits a strong absorption band around 1180 cm⁻¹ corresponding to the S=O stretch. Mass Spectrometry , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is essential for verifying the molecular weight of the compound.

Fluorescence Spectroscopy is another relevant technique, as this compound exhibits fluorescent properties. solubilityofthings.com This characteristic can be exploited for studying molecular interactions and has potential applications in biological imaging. solubilityofthings.com

X-ray Crystallography can be utilized to resolve the three-dimensional crystal structure of this compound and its salts, providing precise information about bond lengths, bond angles, and intermolecular interactions.

The selection of an appropriate analytical technique depends on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. A combination of these advanced methods provides a comprehensive analytical profile of this compound.

Derivatives and Modifications of 1 Anthraquinonesulfonic Acid

Synthesis and Characterization of Substituted 1-Anthraquinonesulfonic Acid Derivatives

The substitution of the this compound core leads to a variety of derivatives with distinct properties and applications. The introduction of nitro, amino, and halogen groups alters the electronic and steric characteristics of the molecule, influencing its reactivity and color.

Nitroanthraquinonesulfonic Acids (e.g., 5-nitro-9,10-anthraquinonesulfonic acid)

Nitroanthraquinonesulfonic acids are significant intermediates, particularly in the production of dyes. Current time information in Bangalore, IN. The compound 5-nitro-9,10-anthraquinonesulfonic acid, also known as 1-nitroanthraquinone-5-sulfonic acid, is a notable example. nih.govgoogle.com

Synthesis and Characterization: The synthesis of these compounds can be achieved through the nitration of the corresponding anthraquinonesulfonic acid. For instance, nitrating this compound can produce a mixture of 1-nitro-5- and 1-nitro-8-anthraquinonesulfonic acids. google.com The presence of the sulfonic acid group enhances the water solubility of 5-nitro-9,10-anthraquinonesulfonic acid, a crucial property for its application in various chemical processes. Current time information in Bangalore, IN. This compound typically appears as a yellow to orange crystalline solid. Current time information in Bangalore, IN. It is generally soluble in water, a characteristic enhanced by the polarity of the sulfonic acid group. Current time information in Bangalore, IN.

Below is a table summarizing key properties of 5-nitro-9,10-anthraquinonesulfonic acid.

| Property | Value |

| Molecular Formula | C₁₄H₇NO₇S |

| Molecular Weight | 333.27 g/mol |

| Appearance | Yellow to orange crystalline solid |

| CAS Number | 82-50-8 |

| Physical State | Solid at room temperature |

Table compiled from information in sources Current time information in Bangalore, IN.google.comwikipedia.org.

Aminoanthraquinonesulfonic Acids (e.g., 1-amino-4-hydroxy-2-anthraquinonesulfonic acid)

Aminoanthraquinonesulfonic acids are a vibrant class of compounds, many of which are used as dyes or as precursors to more complex colorants.

Synthesis and Characterization: A general method for producing 1-amino-4-hydroxyanthraquinone (B1669015) sulfonic acids involves heating a 1-amino-4-bromoanthraquinone sulfonic acid precursor in sulfuric acid containing boric acid. google.com For example, starting with 1-amino-4-bromoanthraquinone-2-sulfonic acid, the bromine atom is replaced by a hydroxyl group to yield 1-amino-4-hydroxyanthraquinone-2-sulfonic acid. google.com The reaction is noteworthy because heating 1-amino-4-bromoanthraquinone-2-sulfonic acid with sulfuric acid alone can lead to the loss of the sulfonic acid group. google.com

During the synthesis of other derivatives, such as the reaction of 1-amino-4-bromo-9,10-anthraquinone with amines, 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid can be formed as a side product due to a concurrent reaction with hydroxy nucleophiles. nih.gov These aminoanthraquinonesulfonic acids can serve as intermediates for other dyes or be used directly for dyeing materials like wool and polyacrylonitrile (B21495) fibers. google.com

The characterization of these compounds often involves observing the color of their solution in concentrated sulfuric acid, which can change upon the addition of paraformaldehyde, a useful analytical indicator. google.com

Halogenated Anthraquinonesulfonic Acids (e.g., 1-chloroanthraquinonesulfonic acid)

Halogenated anthraquinones are crucial intermediates for producing fast dyes for various fibers. google.com The replacement of sulfonic acid groups with chlorine is a common industrial method for their preparation. google.com

Synthesis: The synthesis of chloroanthraquinones from anthraquinonesulfonic acids is typically achieved through an oxidative chlorination reaction. google.com This process involves the replacement of the sulfo group with nascent chlorine, which is generated in situ from a boiling mixture of a chlorate (B79027) (like sodium chlorate) and a source of chloride ions (like hydrochloric acid or sodium chloride) in a dilute sulfuric acid medium. google.comgoogle.com This reaction can be applied to both alpha and beta sulfonic acids, though alpha-isomers are preferred starting materials. google.com For example, this compound can be converted to 1-chloroanthraquinone. google.com

The efficiency of the chlorination reaction can be influenced by several factors. While the reaction proceeds in a straightforward manner on a lab scale, large-scale industrial production faces challenges such as inadequate agitation and potential poisoning of the reaction by metallic impurities. google.com

Mechanism and Yield Enhancement: To improve reaction times and yields, various catalytic and process modifications have been developed.

Catalysis: The slow, continuous addition of an inorganic ammonium (B1175870) salt, such as ammonium chloride, throughout the reaction has been shown to be an effective catalyst. google.com This method can significantly reduce the reaction time from over 8 hours to between 3 and 6 hours. google.com Adding the entire amount of catalyst at the beginning of the reaction is reportedly less effective. google.com

Solvent System: Another enhancement involves conducting the chlorination in a two-phase system consisting of water and a water-immiscible organic solvent, such as nitrobenzene (B124822) or chlorobenzenes. google.com The resulting chloroanthraquinone, which is insoluble in the aqueous acid, has some solubility in the organic solvent. google.com This technique prevents the product from precipitating in a fine, bulky form, which allows the reaction to be carried out in much smaller volumes, thereby increasing the production capacity of the equipment. google.com

Reactions of this compound

The sulfonic acid group in the alpha position of the anthraquinone (B42736) nucleus is notably reactive and can be substituted by a variety of nucleophiles, making it a versatile handle for chemical synthesis. wikipedia.orgscribd.com

Replacement Reactions of Sulfonic Acid Groups

The sulfonic acid group is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of anthraquinone dye chemistry.

Replacement Reactions:

Amination and Alkoxylation: Sulfonic acid groups can be readily replaced by amino, alkylamino, hydroxy, and alkoxy groups. wikipedia.org For example, reacting anthraquinone sulfonic acid with ammonia (B1221849) is a viable route to produce aminoanthraquinone. wikipedia.org

Thioether Formation: The sulfonic acid groups in the α-position can be replaced by mercaptan residues to form anthraquinone thio-ethers. acs.org The reaction speed is dependent on the concentration of the sodium salt of the mercaptan and is thus increased by an excess of alkali. acs.org This reaction has been successfully demonstrated with primary aliphatic mercaptans and benzylmercaptan. acs.org

Chlorination: As detailed in section 4.1.3, the sulfonic acid group can be smoothly exchanged for a chlorine atom using nascent chlorine. google.comscribd.com

Reactions with Mercaptans

The sulfonic acid group in this compound can be displaced by a thiol group through reaction with mercaptans (thiols). This nucleophilic substitution reaction typically occurs in the presence of an alkali and results in the formation of thio-ethers (sulfides). The reactivity and yield can be influenced by the reaction conditions, such as temperature and the nature of the mercaptan used.

The reaction of anthraquinone sulfonic acids with mercaptans in an aqueous alkaline medium is a known method for preparing alpha-thio-ethers of anthraquinone. google.com Good yields have been reported for reactions with various mercaptans, including isopropyl mercaptan. acs.org However, preparing di-alkyl or aryl-thio-ethers using this method at atmospheric pressure can result in low yields and significant amounts of the mono-thio-ether, often requiring a large excess of the mercaptan. google.com An improved process involves carrying out the reaction at elevated temperatures, between 130 to 160°C, and under pressure, which significantly increases the yield and purity of the resulting dithio-ethers. google.com

The thio-ethers formed from these reactions can undergo further oxidation. For example, the thio-ether derived from isopropyl mercaptan can be readily oxidized to a sulfonic acid if the oxidation is vigorous. acs.org In other cases, oxidation can lead to the formation of the corresponding sulfones. acs.org For instance, 1,5-anthraquinone-butyl-sulfone-sodium sulfonate can be prepared by the oxidation of the corresponding thio-ether with fuming nitric acid. acs.org

Monothio-ethylene glycol reacts more readily than simple mercaptans due to its higher water solubility and lower volatility. acs.org Conversely, while ethylene (B1197577) mercaptan reacts rapidly, it tends to form complex and difficult-to-purify products, such as the disulfide C₁₄H₇O₂.SC₂H₄S.SC₂H₄S.C₁₄H₇O₂. acs.org

The table below summarizes examples of reactions between anthraquinone sulfonic acids and various mercaptans.

| Anthraquinone Sulfonic Acid Derivative | Mercaptan | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Anthraquinone-1-sulfonic acid | Isopropyl mercaptan | Aqueous alkali | 1-(Isopropylthio)anthraquinone | acs.org |

| Anthraquinone-1,5-disodium sulfonate | Lauryl mercaptan | Aqueous NaOH, 150°C, 12 hours (autoclave) | Anthraquinone-1,5-di-n-lauryl thiol | google.com |

| Anthraquinone-1,5- and 1,8-disodium sulfonates (mixture) | n-Butyl mercaptan | Aqueous NaOH, 150°C, 12 hours (autoclave) | Anthraquinone-1,5- and 1,8-di-n-butyl thiol (mixture) | google.com |

| Anthraquinone-1-butyl-thio-5-sodium sulfonate | n-Amyl mercaptan | Aqueous NaOH, 150°C, 12 hours (autoclave) | Anthraquinone-1-butyl-thio-5-amyl-thiol | google.com |

Formation of Sulfonic Acid Esters and Sulfonamides

The sulfonic acid moiety of this compound can be converted into its corresponding esters and amides. This transformation typically proceeds via a two-step process: first, the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by reaction with an alcohol, phenol (B47542), or amine.

Formation of the Sulfonyl Chloride Intermediate The synthesis of both sulfonic acid esters and sulfonamides from a sulfonic acid generally requires its activation by conversion to a sulfonyl chloride. This is commonly achieved by reacting the sulfonic acid or its salt with a chlorinating agent. For instance, anthraquinone-2-sulfonyl chloride can be prepared by refluxing the corresponding sulfonic acid with phosphorus pentachloride in chloroform. cdnsciencepub.com A similar method, using phosphorus pentachloride in phosphorus oxychloride, is employed to convert bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) into its sulfonyl chloride, which serves as a reactive intermediate for subsequent reactions. nih.govresearchgate.net

Synthesis of Sulfonic Acid Esters Once the sulfonyl chloride is formed, sulfonic acid esters can be synthesized by reacting it with an appropriate alcohol or phenol under basic conditions. nih.govresearchgate.net This reaction involves the nucleophilic attack of the hydroxyl group on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the ester linkage. The synthesis of dimethyl 1,4-anthraquinonedisulfenate has also been reported from the corresponding disulfenyl chloride by reaction with methanol (B129727) in the presence of benzene (B151609) and pyridine. lookchem.com

Synthesis of Sulfonamides Sulfonamides are prepared in a similar manner, by reacting the anthraquinone sulfonyl chloride intermediate with an amine (primary or secondary) or an amino acid. nih.govresearchgate.netqau.edu.pk The reaction is typically carried out under basic conditions to neutralize the hydrogen chloride gas that is formed as a byproduct. nih.gov For example, anthraquinone sulfonamides of various amino acids have been synthesized by coupling anthraquinone sulfonyl chloride with the respective amino acids. qau.edu.pk However, the reaction with certain substituted anilines, such as p-ethoxy- or o-methoxy-substituted aniline (B41778), may lead to the formation of bis-sulfonamides instead of the simple sulfonamide derivatives, even when the aniline is present in excess. nih.gov This is attributed to the increased nucleophilicity of the aniline nitrogen atom due to the electronic effects of the substituents. nih.gov

The table below provides examples of sulfonic acid ester and sulfonamide formation from anthraquinone derivatives.

| Starting Material/Intermediate | Reagent | Product Type | Product Name | Reference |

|---|---|---|---|---|

| Bromaminic acid sulfonyl chloride | Ethanol | Ester | Ethyl 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate | nih.gov |

| Bromaminic acid sulfonyl chloride | Phenol | Ester | Phenyl 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate | nih.gov |

| Bromaminic acid sulfonyl chloride | Benzylamine | Amide | 1-Amino-N-benzyl-4-bromo-9,10-dioxoanthracene-2-sulfonamide | nih.gov |

| Bromaminic acid sulfonyl chloride | Aniline | Amide | 1-Amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-sulfonamide | nih.gov |

| Anthraquinone sulfonyl chloride | Amino acids | Amide | Anthraquinone sulfonamides of amino acids | qau.edu.pk |

Applications of 1 Anthraquinonesulfonic Acid in Advanced Materials and Technologies

Role in Dye and Pigment Industries

The commercial significance of 1-anthraquinonesulfonic acid is historically rooted in the dye and pigment industry. The sulfonic acid group enhances water solubility, a crucial property for many dyeing processes, and also provides a reactive site for further chemical modifications, leading to a vast palette of colors with excellent stability.

This compound is a pivotal intermediate in the production of acid dyes, which are primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. britannica.com The sulfonic acid group imparts an anionic character to the dye molecule, enabling it to form ionic bonds with the cationic sites in these fibers.

The synthesis of many acid anthraquinone (B42736) dyes begins with the sulfonation of anthraquinone to produce anthraquinone sulfonic acids. wikipedia.org The sulfonic acid group in the 1-position can be readily replaced by various nucleophiles, such as amino groups, to introduce chromophoric and auxochromic functionalities. wikipedia.orgnih.gov This substitution reaction is a cornerstone of anthraquinone dye chemistry, allowing for the creation of a diverse range of colors, particularly brilliant blues, greens, and violets, which are known for their exceptional lightfastness. orientjchem.org

A significant pathway in the synthesis of acid dyes involves the conversion of this compound to 1-aminoanthraquinone. This is then often sulfonated and further modified. For instance, bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a crucial intermediate derived from 1-aminoanthraquinone. wikipedia.org By condensing bromamic acid with various aromatic or aliphatic amines, a wide variety of vibrant blue acid dyes can be produced. wikipedia.org

| Intermediate | Precursor | Resulting Dye Class | Key Reaction |

| 1-Aminoanthraquinone | This compound | Acid Dyes, Vat Dyes | Nucleophilic substitution of the sulfonic acid group with ammonia (B1221849). wikipedia.org |

| Bromamic acid | 1-Aminoanthraquinone | Acid Dyes | Sulfonation and subsequent bromination. wikipedia.org |

| 1-amino-4-(imidazolyl)anthraquinone-2-sulfonic acid | Bromamic acid and imidazole | Acid Dyes | Condensation followed by diazotization and coupling. orientjchem.org |

While primarily known as a dye intermediate, derivatives of this compound also find applications in the realm of specialty pigments. Anthraquinone-based pigments are valued for their high performance, offering excellent lightfastness, weather resistance, and thermal stability. mfa.org These pigments are utilized in demanding applications such as automotive coatings, high-quality industrial paints, and plastics.

The synthesis of these pigments often involves the modification of the anthraquinone core, which can be derived from this compound. Although the sulfonic acid group itself imparts water solubility, which is generally undesirable for pigments, it can serve as a leaving group in synthetic pathways to introduce other functionalities that lead to insoluble, stable pigment molecules. Examples of high-performance pigments based on the anthraquinone structure include Pigment Yellow 108 (anthrapyrimidine yellow), Pigment Red 177 (anthraquinoid red), and Pigment Blue 60 (indanthrone blue). mfa.org

The history of anthraquinone dyes is rich, with natural dyes like alizarin (B75676), extracted from the madder plant, being used for centuries. britannica.comwikipedia.org The development of a synthetic route to alizarin from anthraquinone in 1869 marked a significant milestone in the history of synthetic dyes. wikipedia.org The sulfonation of anthraquinone was a key step in these early synthetic processes.

In the contemporary dye industry, this compound remains a crucial and economically important intermediate. chempedia.info Its role as a precursor to a wide range of acid and vat dyes continues to be significant. wikipedia.orgdyesonline.net The enduring importance of anthraquinone dyes is attributed to their superior fastness properties, particularly their excellent lightfastness, which makes them suitable for applications where color stability is paramount. wikipedia.orgorientjchem.org While the rise of azo dyes has provided a vast and versatile class of colorants, anthraquinone dyes, accessible through intermediates like this compound, continue to fill a critical niche for high-performance colorants, especially in the blue and green shade regions. chempedia.info

Applications in Chemical Sensing and Imaging

Beyond the traditional applications in coloration, the unique photophysical properties of the anthraquinone scaffold have led to the exploration of this compound derivatives in the development of advanced materials for chemical sensing and biological imaging.

The anthraquinone structure can be functionalized to create chemosensors that exhibit changes in their optical or fluorescent properties upon binding with specific analytes. These changes can include a shift in the absorption or emission wavelength, or an enhancement or quenching of the fluorescence signal.

Derivatives of anthraquinone have been successfully employed in the design of sensors for a variety of targets, including metal ions. researchgate.net For example, an optical sensor for the potassium salt of this compound has been developed, demonstrating the potential for creating sensors based on this core structure. tm.edu.ro The design of these sensors often involves incorporating a receptor unit that selectively binds to the target analyte and a signaling unit, the anthraquinone core, which transduces the binding event into a measurable optical signal. The development of such sensors is a growing field with potential applications in environmental monitoring, industrial process control, and clinical diagnostics.

| Sensor Type | Target Analyte | Signaling Mechanism |

| Optical Sensor | Potassium salt of this compound | Change in UV-Vis absorbance. tm.edu.ro |

| Fluorimetric Sensor | Zn(II) and Cd(II) ions | Fluorescence enhancement via photoinduced electron transfer (PET). researchgate.net |

| Colorimetric and Fluorometric Sensor | Ag+ and biothiols | Fluorescence quenching and color change. researchgate.net |

The inherent fluorescence of some anthraquinone derivatives makes them attractive candidates for use as probes in biological imaging. solubilityofthings.com These fluorescent compounds can be designed to selectively accumulate in specific cellular compartments or to bind to particular biomolecules, allowing for their visualization using fluorescence microscopy. liberty.edu

For instance, novel anthraquinone derivatives have been synthesized for their cell-staining capabilities, with the ability to bind to double-stranded DNA. liberty.edu The fluorescent properties of α-aminophosphonates derived from anthraquinone have been explored for their application in confocal laser scanning microscopy (CLSM) for imaging biological specimens. nih.gov These compounds exhibit solvatochromic behavior, meaning their fluorescence emission is sensitive to the polarity of their environment, which can provide additional information about the cellular milieu. nih.govsigmaaldrich.com The development of such fluorescent probes based on the anthraquinone scaffold holds promise for advancing our understanding of cellular processes and for potential applications in medical diagnostics. liberty.edu

Catalysis and Electrochemistry

This compound (1-AQS) has garnered significant interest in the fields of catalysis and electrochemistry due to its inherent redox activity and its ability to be incorporated into more complex material systems. Its properties facilitate its use in advanced applications ranging from photocatalysis to the development of high-performance energy storage devices and sensitive electrochemical sensors.

As Components in Hybrid Nanomaterials for Catalysis

The integration of 1-AQS into hybrid nanomaterials leverages the unique properties of both the anthraquinone moiety and the nanomaterial scaffold, leading to synergistic effects in catalytic applications. These materials often exhibit enhanced catalytic activity, stability, and selectivity.

As a photocatalyst, 1-AQS and its isomers are effective in aqueous solutions. uni-regensburg.de Light-excited 1-AQS can induce the hydroxylation of aromatic compounds like benzene (B151609) and nitrobenzene (B124822). uni-regensburg.de It has also been demonstrated as an efficient catalyst for the peroxygenase-catalyzed oxygenation of ethylbenzene, yielding 1-phenylethanol (B42297) and acetophenone. uni-regensburg.de The sulfonate groups are key to its application in aqueous media, making the photoactive anthraquinone core water-soluble. uni-regensburg.de

Researchers have also fabricated novel hybrid nanomaterials by modifying the surface of magnetic graphene oxide nanoparticles with ionic liquids based on this compound. rsc.org In one such study, four types of ionic liquids were synthesized by changing the anion of 1-vinyl-3-octylimidazolium bromide with different sulfonic acids, including this compound (AQSO3−). rsc.org These ionic liquids were then immobilized on magnetic graphene oxide (Fe3O4@SiO2@G) to create adsorbents for magnetic solid-phase extraction. rsc.org While the primary application demonstrated was in sample preparation, the synthesis represents a clear example of creating a hybrid nanomaterial where the functional properties of 1-AQS are imparted to a high-surface-area support, a foundational concept in heterogeneous catalysis.

| Nanomaterial Component | Catalyst/Application | Key Finding |

| This compound (1-AQS) | Photocatalyst for oxygenation of ethylbenzene | Demonstrated compatibility with peroxyzymes and good reactivity in aqueous solutions. uni-regensburg.de |

| 1-AQS-based ionic liquid on magnetic graphene oxide | Adsorbent for preservatives | Successful functionalization of magnetic nanoparticles with a 1-AQS ionic liquid, creating a hybrid material. rsc.org |

Electrochemical Sensing Applications

The reversible redox behavior of the anthraquinone core makes 1-AQS a valuable component in the design of electrochemical sensors. Its ability to be immobilized on electrode surfaces, often as part of a larger composite material, allows for the sensitive and selective detection of various analytes. The quinone/hydroquinone (B1673460) redox couple provides a distinct electrochemical signal that can be modulated by the presence of a target substance.

An example of its application is in the development of a disposable electrochemical sensor for hydrogen peroxide (H2O2). spast.org In this work, an ionic liquid based on an anthraquinone (AQ) derivative was synthesized. spast.org This material combines the high conductivity and electrochemical stability of ionic liquids with the redox activity of the anthraquinone group. spast.org The resulting ionic liquid was drop-casted onto a screen-printed electrode to fabricate a sensor that could effectively detect H2O2, a molecule of significant biological and industrial importance. spast.org The AQ moiety acts as a redox mediator, facilitating the electrochemical detection of the analyte. spast.org

Furthermore, the electrochemical properties of 1-AQS have been harnessed in the development of advanced multifunctional materials that combine sensing with energy storage. In a notable study, polyaniline (PANI) films were doped with this compound sodium salt (AQS) to create a flexible dual-functional device that acts as both an electrochromic display and a supercapacitor. mdpi.comnih.govresearchgate.netnih.gov The incorporation of AQS into the PANI polymer matrix introduces synergistic redox activity. nih.govresearchgate.net This hybrid material exhibits significant improvements in electrochemical performance compared to undoped PANI. mdpi.comnih.gov The device demonstrates rapid color switching (less than 2 seconds) and a high areal capacitance, highlighting the role of 1-AQS in enhancing charge storage and transfer properties which are fundamental to electrochemical sensing and energy storage. mdpi.comnih.gov

| Application | Material System | Performance Metric |

| Hydrogen Peroxide Sensor | Anthraquinone-functionalized ionic liquid on a screen-printed electrode | Combines redox mediator characteristics with the unique properties of ionic liquids for electrochemical sensing. spast.org |

| Electrochromic Supercapacitor | Polyaniline (PANI) films doped with 1-AQS sodium salt | Areal Capacitance: 194.2 mF·cm⁻² at 1 mA·cm⁻² mdpi.comnih.gov |

| Electrochromic Supercapacitor | Polyaniline (PANI) films doped with 1-AQS sodium salt | Capacitance Retention: 72.1% after 5000 cycles (a 31.5% improvement over undoped systems) mdpi.comnih.gov |

| Electrochromic Supercapacitor | Polyaniline (PANI) films doped with 1-AQS sodium salt | Color Switching Time: < 2 seconds mdpi.comnih.gov |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intricate relationship between the molecular structure of 1-anthraquinonesulfonic acid and its physicochemical properties. scientists.uz These computational methods allow for the precise calculation of electronic structure, bond lengths, bond angles, and vibrational frequencies. scientists.uzcdnsciencepub.com

By analyzing the distribution of electron density, researchers can predict the most reactive sites within the molecule. scientists.uz For instance, the presence of the electron-withdrawing sulfonic acid group significantly influences the electronic properties of the anthraquinone (B42736) core. This affects its redox potential, a key parameter in applications such as redox flow batteries. harvard.edu DFT calculations have shown that the position and number of sulfonic acid groups can be manipulated to tune the reduction potential of anthraquinone derivatives. harvard.edu Specifically, this compound (AQS) has a lower reduction potential than its disulfonic acid counterpart (AQDS) due to having one less electron-withdrawing group. harvard.edu

Furthermore, quantum chemical calculations are used to predict and interpret spectroscopic data. Theoretical calculations of infrared (IR) spectra, when compared with experimental data, can confirm the molecular structure and vibrational modes of the compound. scientists.uz The agreement between calculated and experimental spectra, often showing a high correlation coefficient, validates the computational models used. scientists.uz

Table 1: Computed Properties of this compound nih.gov

| Property | Value | Method |

| Molecular Weight | 288.28 g/mol | PubChem 2.2 |

| XLogP3 | 2.1 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 288.00924453 Da | PubChem 2.2 |

| Monoisotopic Mass | 288.00924453 Da | PubChem 2.2 |

| Topological Polar Surface Area | 96.9 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 20 | Cactvs 3.4.8.18 |

| Formal Charge | 0 | Cactvs 3.4.8.18 |

| Complexity | 532 | Cactvs 3.4.8.18 |

| Isotope Atom Count | 0 | Cactvs 3.4.8.18 |

| Defined Atom Stereocenter Count | 0 | Cactvs 3.4.8.18 |

| Undefined Atom Stereocenter Count | 0 | Cactvs 3.4.8.18 |

| Defined Bond Stereocenter Count | 0 | Cactvs 3.4.8.18 |

| Undefined Bond Stereocenter Count | 0 | Cactvs 3.4.8.18 |

| Covalently-Bonded Unit Count | 1 | Cactvs 3.4.8.18 |

| Compound Is Canonicalized | Yes | Cactvs 3.4.8.18 |

Molecular Dynamics Simulations of Interactions with Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with biological systems over time. For this compound and its derivatives, MD simulations provide valuable insights into how these compounds interact with proteins and other biological macromolecules. nih.govsemanticscholar.org

These simulations can predict the binding affinity and mode of interaction between a ligand, such as an anthraquinone derivative, and a protein's active site. nih.govfrontiersin.org For example, MD simulations have been employed to understand the stability and interactions of anthraquinone compounds with enzymes like DNA gyrase B of Mycobacterium tuberculosis. nih.gov By calculating parameters like the root mean square deviation (RMSD) and binding free energies, researchers can assess the stability of the ligand-protein complex. nih.gov

In the context of drug design and development, MD simulations can help in the virtual screening of potential inhibitors for specific biological targets. semanticscholar.org By simulating the interaction of various anthraquinone derivatives with a target protein, it is possible to identify compounds with the most favorable binding characteristics. dovepress.com These studies often complement molecular docking analyses by providing a more dynamic picture of the binding process, including conformational changes in both the ligand and the protein. nih.govsemanticscholar.org

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing molecular interactions. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Indicates the stability of the simulated system over time. Lower, stable RMSD values suggest a stable complex. nih.gov |

| Binding Free Energy | The energy change upon binding of a ligand to a receptor. | Predicts the strength of the interaction between the ligand and the biological target. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Provides information about changes in the molecule's conformation and its interaction with the surrounding environment. semanticscholar.org |

Computational Modeling of Synthetic Pathways and Reaction Mechanisms

Computational modeling plays a crucial role in understanding and optimizing the synthesis of this compound and its derivatives. The synthesis often involves multi-step reactions, and computational methods can provide detailed insights into the underlying reaction mechanisms. solubilityofthings.com

For instance, in the synthesis of bromaminic acid, an important intermediate for dyes and biologically active compounds, computational studies can elucidate the mechanism of bromination and the subsequent nucleophilic substitution reactions. researchgate.net By understanding the reactivity of different positions on the anthraquinone core, chemists can devise more efficient and selective synthetic strategies. researchgate.net

Furthermore, computational modeling can aid in the design of novel synthetic routes. By predicting the feasibility and potential outcomes of different reaction pathways, researchers can explore new methods for creating functionalized anthraquinone derivatives with desired properties for various applications, from dyes to pharmaceuticals. researchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.